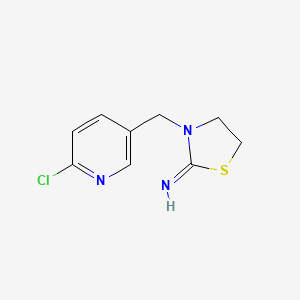








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH2:4][CH2:5][N:6]=1.Br[CH2:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:15])=[N:13][CH:14]=1>C(#N)C>[Cl:15][C:12]1[N:13]=[CH:14][C:9]([CH2:8][N:6]2[CH2:5][CH2:4][S:3][C:2]2=[NH:1])=[CH:10][CH:11]=1.[Cl:15][C:12]1[N:13]=[CH:14][C:9]([CH2:8][N:6]2[CH2:5][CH2:4][S:3][C:2]2=[N:1][CH2:8][C:9]2[CH:14]=[N:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:10][CH:11]=1
|


|
Name
|
|
|
Quantity
|
511 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SCCN1
|
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=1C=CC(=NC1)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the reaction mixture was cooled to the room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The resulting residue was mixed with dichloromethane and saturated sodium hydrogen-carbonate aqueous solution
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The water layer was extracted with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by aminopropyl-coated silica gel (Chromatorex NH-type; Fuji Silysia Chemical Ltd.) column chromatography (eluent; hexane:ethyl acetate=2:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)CN1C(SCC1)=N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 623 mg | |
| YIELD: PERCENTYIELD | 54.7% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)CN1C(SCC1)=NCC=1C=NC(=CC1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 173 mg | |
| YIELD: PERCENTYIELD | 7.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |